Welcome to the BenchChem Online Store!
molecular formula C6H7N5O2 B8504632 2-Amino-9-hydroxy-6-methoxypurine

2-Amino-9-hydroxy-6-methoxypurine

Cat. No. B8504632
M. Wt: 181.15 g/mol
InChI Key: JJJYYEVDRDSMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05159076

Procedure details

A mixture of 2-amino-9-benzyloxy-6-methoxypurine (300mg, 1.11mmol), 10% palladium-on-charcoal (100mg), ethanol (10ml) and dioxan (5ml) was stirred under an atmosphere of hydrogen for 45 minutes. The catalyst was then removed and the filtrate evaporated to a white solid 2-amino-9-hydroxy-6-methoxypurine (190mg, 95%). IR: υmax (KBr) 3312, 1643, 1591, 1394cm-1 ; 1H NMR: δH [(CD3)2SO] 3.95 (3H, s, CH3), 6.45 (2H, br.s, D2O exchangeable, NH2), 7.93 (1H, s, H-8), 11.75 (1H, br.s, OH). Found: m/e 181.0594. C6H7N5O2 requires: m/e 181.0596.
Name
2-amino-9-benzyloxy-6-methoxypurine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[O:11]CC2C=CC=CC=2)=[C:4]([O:19][CH3:20])[N:3]=1.C(O)C>[Pd].O1CCOCC1>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[OH:11])=[C:4]([O:19][CH3:20])[N:3]=1

Inputs

Step One
Name
2-amino-9-benzyloxy-6-methoxypurine
Quantity
300 mg
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)OCC1=CC=CC=C1)OC
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a white solid 2-amino-9-hydroxy-6-methoxypurine (190mg, 95%)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
NC1=NC(=C2N=CN(C2=N1)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.